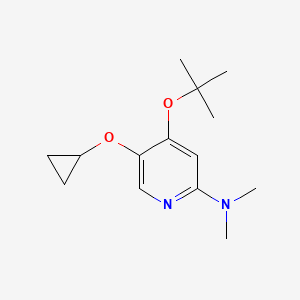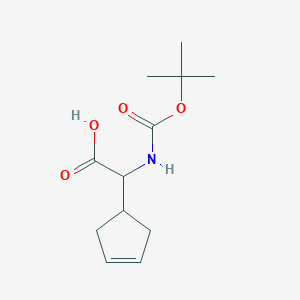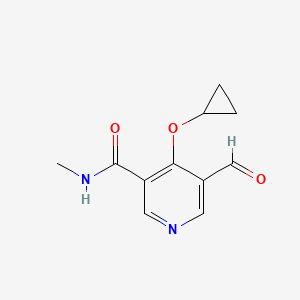
4-Cyclopropoxy-5-formyl-N-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a nicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with appropriate reagents to introduce the formyl and methoxy groups.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with the nicotinamide core under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-5-formyl-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
Reduction: 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Cyclopropoxy-5-formyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways The formyl group can act as an electrophile, participating in various biochemical reactions The cyclopropoxy group may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors
類似化合物との比較
Similar Compounds
- 5-Cyclopropoxy-4-formyl-N-methylnicotinamide
- 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
- 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Comparison
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and suitability for various applications. For example, the presence of the formyl group allows for specific reactions that may not be possible with carboxy or hydroxymethyl derivatives.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
4-cyclopropyloxy-5-formyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-5-13-4-7(6-14)10(9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15) |
InChIキー |
KHHKBJKXORUXLI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=CN=C1)C=O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


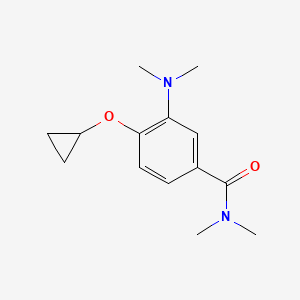
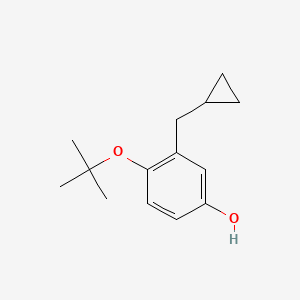
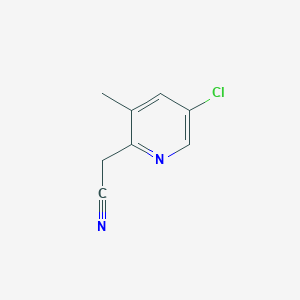
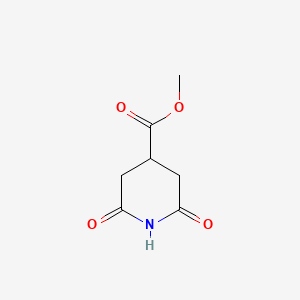
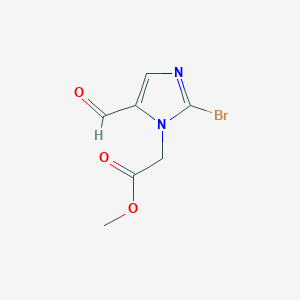
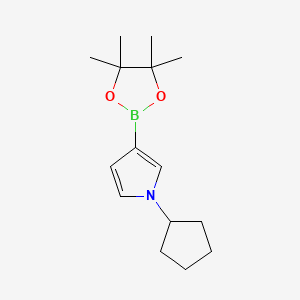
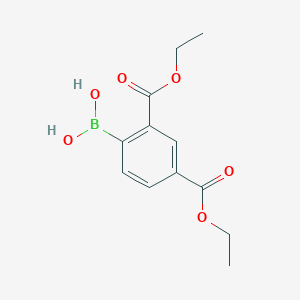
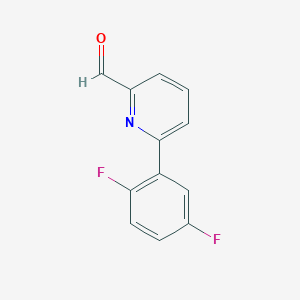
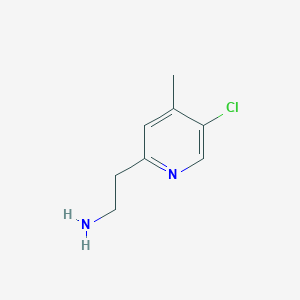
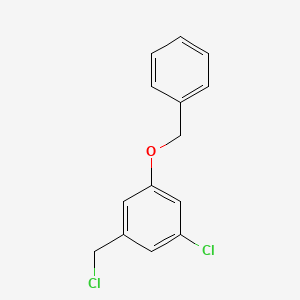
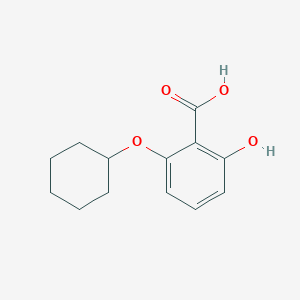
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
